3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one is a complex organic compound notable for its potential pharmacological applications. This compound features a unique structural framework that combines an indeno-pyrazole core with a methoxyphenyl substituent and a phenylcarbonyl group, contributing to its chemical reactivity and biological activity.
The synthesis of 3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one typically involves multi-step reactions starting from simpler pyrazole or indeno derivatives. A common synthetic route includes:
For example, one synthesis pathway may utilize diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in the presence of sodium hydride to generate intermediates that lead to the desired compound . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compounds.
The molecular formula of 3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one is , with a molecular weight of approximately 380.4 g/mol. The structure consists of:
The compound's structural features contribute to its electronic properties and reactivity patterns, making it an interesting target for further research in medicinal chemistry .
The chemical reactivity of 3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one can be explored through various reactions typical for pyrazole derivatives:
Reactions are often monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and yield .
The mechanism of action for 3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one is linked to its interaction with biological targets. Pyrazole derivatives generally exhibit their pharmacological effects by modulating enzyme activities or receptor interactions.
For instance, studies have shown that certain pyrazoles can inhibit specific enzymes involved in inflammatory processes or microbial resistance pathways . The precise mechanism would require further investigation through molecular docking studies and biological assays.
Characterization techniques such as NMR and IR provide insights into functional groups and molecular interactions within this compound .
The compound has significant potential in medicinal chemistry due to its structural features that may confer various biological activities. Research indicates that derivatives of pyrazoles can serve as:
Furthermore, ongoing research into the synthesis and modification of this compound could lead to new therapeutic agents targeting specific diseases .
The indeno[3,2-c]pyrazol-4-one scaffold represents a synthetically versatile and pharmacologically significant chemotype in modern drug discovery. This fused heterocyclic system combines a planar, electron-deficient indenone moiety with a pyrazole ring, conferring unique electronic and steric properties essential for biomolecular interactions. The core’s rigid polycyclic framework enhances binding affinity to diverse biological targets by minimizing entropic penalties upon complexation [1] [4]. Its π-conjugated system facilitates charge-transfer interactions with protein residues, while the lactam carbonyl (C4=O) and pyrazole N2 act as hydrogen-bond acceptors/donors, enabling specific recognition motifs [8] [9]. This molecular architecture is particularly valuable in designing kinase inhibitors and topoisomerase modulators, where planar heterocycles effectively intercalate into ATP-binding pockets or DNA interfaces [1].
Table 1: Key Physicochemical Properties of the Indeno[3,2-c]pyrazol-4-one Core
Property | Value/Range | Biological Implication |
---|---|---|
Planarity (RMSD) | 0.05–0.15 Å | Enhanced intercalation into biomacromolecules |
Dipole moment | 4.8–5.5 Debye | Improved target binding specificity |
logP (Calculated) | 3.2 ± 0.4 | Optimal membrane permeability |
Hydrogen-bond acceptors | 3 | Multivalent target engagement |
Hydrogen-bond donors | 1 | Directional binding to catalytic sites |
The 3-(4-methoxyphenyl) and 2-(phenylcarbonyl) substituents in 3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one critically determine its pharmacodynamic profile. These groups synergistically enhance target affinity and selectivity while modulating physicochemical behavior.
Metabolic considerations: The methoxy group undergoes selective oxidative demethylation by CYP2C19, generating a phenolic metabolite that retains bioactivity while enhancing aqueous solubility [7].
Phenylcarbonyl at C2:
Table 2: Comparative Biological Activities of Indeno-Pyrazolone Analogues
C3 Substituent | C2 Substituent | Kinase Inhibition IC50 (µM) | Antimicrobial MIC (µg/mL) |
---|---|---|---|
4-Methoxyphenyl | Phenylcarbonyl | 0.42 (VEGFR-2) | 12.5 (S. aureus) |
4-Hydroxyphenyl | Phenylcarbonyl | 0.38 | 10.0 |
4-Chlorophenyl | Phenylcarbonyl | 0.85 | 25.0 |
4-Methoxyphenyl | Methyl | 5.20 | >100 |
4-Methoxyphenyl | H | >10 | >100 |
Structure-Activity Relationship (SAR) Insights:
Table 3: Synthetic Routes to 3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-c]pyrazol-4-one
Method | Starting Materials | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Knoevenagel-Cyclocondensation [9] | 1,3-Indanedione + 4-methoxyphenylhydrazine + phenylglyoxal | EtOH, reflux, 8h | 68 | One-pot operation |
Microwave-Assisted [5] | 2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione + phenylhydrazine | DMF, 150°C, MW, 20 min | 82 | Rapid, high yield |
Oxidative Cyclization [8] | 3-(4-Methoxyphenyl)-4H-indeno[1,2-b]pyran-4-one + phenylhydrazine | AcOH, I2, 100°C, 12h | 57 | Tolerates electron-deficient rings |
The strategic incorporation of these substituents transforms the indeno-pyrazolone core into a privileged scaffold with validated activity against oncology (kinase inhibition) [1], infectious disease (bacterial growth disruption) [8], and inflammation (COX-2 suppression) targets [4]. The 4-methoxyphenyl group specifically enhances penetration across biological membranes, with calculated logP values of 3.4 ± 0.2, positioning derivatives favorably within Lipinski’s space for oral bioavailability [10].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3